molecular formula C15H14N4O2 B8282728 3-methyl-1-((6-methylpyridin-2-yl)methyl)-4-nitro-1H-indazole

3-methyl-1-((6-methylpyridin-2-yl)methyl)-4-nitro-1H-indazole

Cat. No.: B8282728
M. Wt: 282.30 g/mol
InChI Key: LTULZFCVAWXEKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-1-((6-methylpyridin-2-yl)methyl)-4-nitro-1H-indazole is a useful research compound. Its molecular formula is C15H14N4O2 and its molecular weight is 282.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H14N4O2

Molecular Weight

282.30 g/mol

IUPAC Name

3-methyl-1-[(6-methylpyridin-2-yl)methyl]-4-nitroindazole

InChI

InChI=1S/C15H14N4O2/c1-10-5-3-6-12(16-10)9-18-13-7-4-8-14(19(20)21)15(13)11(2)17-18/h3-8H,9H2,1-2H3

InChI Key

LTULZFCVAWXEKT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)CN2C3=C(C(=N2)C)C(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A dried flask equipped with a reflux condenser and a nitrogen line was charged with 3-iodo-1-((6-methylpyridin-2-yl)methyl)-4-nitro-1H-indazole (100 mg, 0.254 mmol), tri-o-tolylphosphine (15.4 mg, 0.051 mmol), and tris(dibenzylideneacetone)dipalladium (0) (23 mg, 0.025 mmol). The flask was purged with nitrogen and anhydrous DMF (30 mL) and tetramethylstannane (0.04 mL, 0.28 mmol) were added, followed by triethylamine (0.04 mL, 0.30 mmol). The flask was degassed under nitrogen and heated at 80° C. for 6 hours. The reaction mixture was cooled to ambient temperature, diluted with water, and extracted multiple times with DCM and EtOAc. The combined organic extracts were dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product was subjected to preparative thin-layer chromatography on silica with 2% MeOH/DCM as eluent to afford 56.8 mg of desired product as a yellow solid.
Name
3-iodo-1-((6-methylpyridin-2-yl)methyl)-4-nitro-1H-indazole
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
15.4 mg
Type
reactant
Reaction Step One
Quantity
23 mg
Type
catalyst
Reaction Step One
Quantity
0.04 mL
Type
reactant
Reaction Step Two
Quantity
0.04 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

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